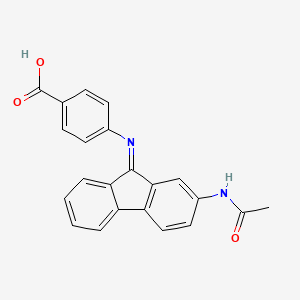
2-Chloroethyl 3,4-dichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl 3,4-dichlorobenzenesulfonate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its molecular structure, which includes a chloroethyl group attached to a 3,4-dichlorobenzenesulfonate moiety. This compound is often used in research and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 3,4-dichlorobenzenesulfonate typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-chloroethanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 3,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to sulfinates or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethyl derivatives such as ethylamines or ethylthiols.
Oxidation: Products include sulfonic acids or sulfoxides.
Reduction: Products include sulfinates or sulfides.
Scientific Research Applications
2-Chloroethyl 3,4-dichlorobenzenesulfonate has a wide range of applications in scientific research:
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Research on its potential as an anticancer agent due to its ability to alkylate DNA.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 3,4-dichlorobenzenesulfonate involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group reacts with nucleophiles such as DNA, proteins, and enzymes, leading to the formation of covalent bonds. This alkylation can result in the inhibition of enzyme activity, disruption of protein function, and interference with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl 4-nitrobenzenesulfonate
- 2-Chloroethyl 2,4-dichlorobenzenesulfonate
- 2-Chloroethyl 3,5-dichlorobenzenesulfonate
Uniqueness
2-Chloroethyl 3,4-dichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interaction with biological molecules. This unique structure makes it particularly effective in certain applications, such as enzyme inhibition and DNA alkylation, compared to its analogs .
Properties
CAS No. |
5409-78-9 |
|---|---|
Molecular Formula |
C8H7Cl3O3S |
Molecular Weight |
289.6 g/mol |
IUPAC Name |
2-chloroethyl 3,4-dichlorobenzenesulfonate |
InChI |
InChI=1S/C8H7Cl3O3S/c9-3-4-14-15(12,13)6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
InChI Key |
MPIPDBAJZFPTNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)OCCCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)

![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
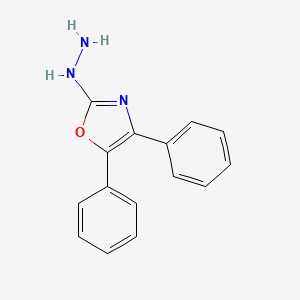
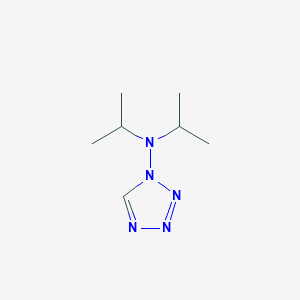
![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
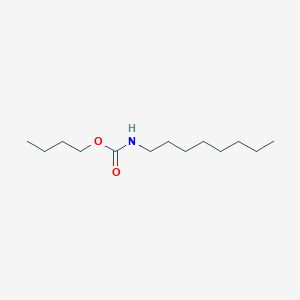
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
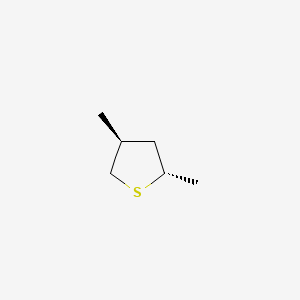
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)

![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)

